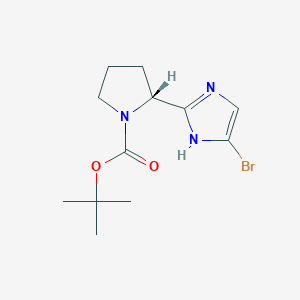

tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Description

tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1370600-56-8) is a chiral organic compound with the molecular formula C₁₂H₁₈BrN₃O₂ and a molecular weight of 316.199 g/mol . It features a pyrrolidine ring substituted at the 2-position with a 4-bromoimidazole moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of protein degraders and small-molecule inhibitors . Its purity is typically ≥97%, and it is stable at room temperature .

Properties

IUPAC Name |

tert-butyl (2R)-2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZHEEFWONCMGH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NC=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, with the CAS number 1370600-56-8, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C12H18BrN3O2

- Molecular Weight : 316.19 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a bromoimidazole moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole group is known for its ability to mimic histidine residues in proteins, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related pyrrole derivatives range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Activity

In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain pyrrolidine derivatives exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The structural characteristics of tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate may confer similar anticancer properties, warranting further investigation.

Case Studies

- Antibacterial Efficacy : A study evaluating the antibacterial activity of pyrrole derivatives found that modifications to the imidazole moiety significantly affected potency. Compounds with halogen substitutions (like bromine) often exhibited enhanced activity due to increased lipophilicity and improved binding affinity to bacterial targets .

- Cytotoxicity Assays : In a comparative study of various pyrrolidine derivatives, those with imidazole rings showed promising results in inhibiting tumor cell proliferation. The study reported IC50 values indicating effective concentrations for inducing cell death .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Research : The compound has been investigated for its antiviral properties, particularly in relation to inhibiting viral replication mechanisms. Its structure suggests potential interactions with viral proteins, making it a candidate for further studies in antiviral drug development .

- Protein Degradation : As a part of protein degrader building blocks, this compound can be utilized in the design of bifunctional molecules that target specific proteins for degradation. This application is particularly relevant in the context of diseases where protein accumulation is detrimental .

- Pharmacological Studies : The imidazole ring and pyrrolidine moiety present in the compound are known to interact with various biological targets, including enzymes and receptors. Research has shown that modifications to these structures can enhance selectivity and efficacy against specific targets .

Material Science Applications

- Synthesis of Novel Materials : The compound can serve as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique functional groups allow for modifications that can tailor material properties for specific applications, such as drug delivery systems or biosensors .

- Catalysis : Due to the presence of nitrogen atoms in its structure, this compound may act as a ligand in catalytic processes, facilitating various organic reactions that are essential in synthetic chemistry .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate exhibited significant antiviral activity against specific viruses by disrupting their replication cycles. The research highlighted structure-activity relationships that could guide future drug design efforts .

Case Study 2: Protein Degrader Development

In another investigation, researchers utilized this compound as a building block for developing targeted protein degraders aimed at oncogenic proteins. The study showcased how modifications to the tert-butyl group influenced the degradation efficiency and selectivity towards target proteins .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Medicinal Chemistry | Antiviral compounds | Potential for inhibiting viral replication |

| Protein degradation tools | Used in targeted therapy for protein diseases | |

| Material Science | Synthesis of advanced materials | Tailored properties for drug delivery |

| Catalysis | Acts as a ligand in organic reactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The (S)-enantiomer of this compound, tert-butyl (2S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1007882-59-8), shares the same molecular formula and weight but differs in stereochemistry. The (R)-configuration is critical for biological activity in chiral environments, as seen in enzyme inhibition studies. For example, the (R)-enantiomer may exhibit higher binding affinity to specific targets due to spatial compatibility, whereas the (S)-enantiomer could show reduced efficacy .

| Compound Name | CAS Number | Stereochemistry | Purity |

|---|---|---|---|

| (R)-enantiomer (Target Compound) | 1370600-56-8 | (R) | ≥97% |

| (S)-enantiomer | 1007882-59-8 | (S) | 97% |

Substituent Variations on the Imidazole Ring

a. 4-Bromophenyl-Substituted Analog

The compound (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1007882-04-3) replaces the 4-bromo group on the imidazole with a 4-bromophenyl substituent.

b. Halogen-Substituted Derivatives

- tert-butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate (CAS: Not provided) replaces bromine with chlorine and incorporates a benzoimidazole ring. This structural change alters electronic properties (Cl is less electronegative than Br) and may reduce reactivity in cross-coupling reactions .

| Compound Name | Halogen | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| Target Compound | Br | 316.199 | 4-bromoimidazole |

| 4-Bromophenyl Analog | Br | 378.27 | 5-(4-bromophenyl)imidazole |

| Benzoimidazole Derivative | Cl | 301.75 | 2-chlorobenzoimidazole |

Pyrrolidine Ring Modifications

tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate (CAS: 1398507-98-6) replaces the pyrrolidine ring with an ethyl-carbamate group.

Preparation Methods

Bromination and Installation of the Bromo Substituent

A critical early step in the synthesis is the selective bromination at the 4-position of the imidazole ring precursor. This is typically achieved using N-bromosuccinimide (NBS) under acidic conditions, often in the presence of para-toluenesulfonic acid (p-TsOH). The bromination targets the alpha position relative to a carbonyl or ketoester intermediate, facilitating subsequent ring formation and functionalization.

- Example: The alpha-bromo ketoester intermediate is generated by treating the precursor with NBS and p-TsOH, which then undergoes substitution with an N-Boc-L-proline derivative using triethylamine (TEA) in acetonitrile as solvent.

Formation of the Imidazole Ring

The cyclization to form the imidazole moiety is conducted by reacting the ketoester intermediate with ammonium acetate under reflux conditions in toluene. This step is crucial for constructing the heterocyclic core bearing the bromine substituent.

- The reaction proceeds via condensation and cyclization, yielding the 4-bromo-imidazole ring system protected with a tert-butyl carbamate (Boc) group on the pyrrolidine nitrogen.

Protection and Deprotection Strategies

The pyrrolidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent transformations. The Boc group is introduced typically by reaction with di-tert-butyl dicarbonate (Boc2O).

- Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), which cleanly removes the protecting group to liberate the free amine for further coupling reactions.

Coupling Reactions for Functionalization

After deprotection, the free amine on the pyrrolidine ring is coupled with various amino acid carbamates or other coupling partners using peptide coupling agents such as HBTU or HATU in the presence of bases like diisopropylethylamine (DIEA).

- This step allows the introduction of diverse substituents to tune biological activity and pharmacokinetic properties.

Additional Functionalization and Cross-Coupling

In some synthetic schemes, the bromo substituent on the imidazole ring serves as a handle for further cross-coupling reactions such as Suzuki or Sonogashira couplings.

For example, the bromide can be converted into a boronate ester via Miyaura boration, followed by Suzuki coupling with other heterocyclic or aromatic partners to expand molecular complexity.

Sonogashira coupling has also been employed to introduce alkynyl groups, using palladium catalysts and copper co-catalysts under inert atmosphere.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Selective Bromination | NBS, p-TsOH, acidic conditions | Alpha-bromo ketoester intermediate |

| 2 | Cyclization to Imidazole Ring | Ammonium acetate, refluxing toluene | Boc-protected 4-bromo-imidazole pyrrolidine |

| 3 | Protection | Di-tert-butyl dicarbonate (Boc2O) | Boc-protected pyrrolidine intermediate |

| 4 | Deprotection | Trifluoroacetic acid (TFA) | Free amine pyrrolidine derivative |

| 5 | Coupling | HBTU/HATU, DIEA, amino acid carbamates | Functionalized pyrrolidine derivatives |

| 6 | Cross-Coupling (optional) | Pd catalyst, CuI, bases (TEA), inert atmosphere | Extended derivatives via Suzuki or Sonogashira coupling |

Detailed Research Findings and Notes

The bromination step using NBS is highly selective for the alpha position adjacent to the keto group, which is critical for the successful formation of the imidazole ring.

The cyclization with ammonium acetate is a well-established method for imidazole synthesis, providing good yields and regioselectivity.

Boc protection/deprotection is standard in pyrrolidine chemistry to control reactivity and enable selective functionalization.

Coupling reactions using HBTU or HATU are efficient and widely used in medicinal chemistry for amide bond formation, allowing the introduction of various side chains to modulate biological activity.

Cross-coupling strategies expand the chemical space accessible from the bromo-imidazole intermediate, facilitating the synthesis of complex molecules with potential antiviral properties.

These methods have been validated in multiple patent applications and peer-reviewed publications, underscoring their robustness and reproducibility.

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate to achieve high enantiomeric purity?

Methodological Answer:

Enantiomeric purity is critical for pharmacological applications. Key steps include:

- Chiral Resolution : Use chiral auxiliaries or catalysts during pyrrolidine ring formation. For example, tert-butyl carbamate protection of the pyrrolidine nitrogen can stabilize the stereocenter during synthesis .

- Chromatographic Purification : Employ chiral stationary phases (CSPs) in HPLC or flash chromatography. Ethanol/chloroform (1:10) solvent systems have been effective for isolating enantiomers with ≥95% purity in related compounds .

- Reagent Selection : Opt for stereospecific reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to minimize racemization during imidazole functionalization .

Advanced: What analytical techniques are most reliable for confirming the stereochemical configuration of the pyrrolidine ring?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R factor <0.05) provides unambiguous stereochemical assignment. For example, SHELX software has resolved similar pyrrolidine derivatives at 100 K with mean C–C bond precision of 0.002 Å .

- NMR Coupling Constants : Analyze values in H NMR (e.g., 3.0–4.0 Hz for trans-pyrrolidine protons vs. 1.5–2.5 Hz for cis) to infer ring puckering. For the 2R configuration, distinct splitting patterns are observed in the 4-bromoimidazole region (δ 7.2–7.5 ppm) .

- Optical Rotation : Measure specific rotation ([α]) in chloroform. The (2R) enantiomer of structurally analogous compounds exhibits values near −55.0°, contrasting with the (2S) form .

Basic: What are common side reactions during bromination of the imidazole ring, and how can they be mitigated?

Methodological Answer:

- Over-Bromination : Excess bromine or prolonged reaction times can lead to di-brominated byproducts. Use stoichiometric N-bromosuccinimide (NBS) in dichloromethane at 0°C to limit over-substitution .

- Ring Opening : Acidic conditions may hydrolyze the tert-butyl carbamate. Protect the pyrrolidine nitrogen with Boc groups and maintain pH >7 using mild bases like triethylamine .

- Byproduct Identification : Monitor reactions via TLC (Rf ~0.16 in ethanol/chloroform) and LC-MS. HRMS analysis (e.g., calculated m/z 318.27914 for CHBrNO) confirms target compound formation .

Advanced: How do hydrogen bonding patterns influence the crystal packing and physicochemical properties of this compound?

Methodological Answer:

- Graph Set Analysis : The 4-bromoimidazole moiety forms N–H···N hydrogen bonds (D = 2.89 Å, θ = 158°), creating R(8) motifs that stabilize crystal lattices. These interactions reduce solubility in non-polar solvents .

- Thermal Stability : Strong hydrogen bonding correlates with higher melting points (e.g., 135–140°C for related compounds). Differential scanning calorimetry (DSC) can quantify phase transitions .

- Solubility Implications : Polar solvents like DMSO disrupt hydrogen bonds, enhancing solubility (>50 mg/mL), while chloroform retains crystalline stability .

Basic: What purification techniques effectively isolate this compound from complex reaction mixtures?

Methodological Answer:

- Flash Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate 6:1 to 1:1). For tert-butyl-protected compounds, Rf values typically range from 0.16 to 0.35 .

- Recrystallization : Ethanol/water (3:1) mixtures yield high-purity crystals (>97%) with minimal residual solvents. Cooling rates of 0.5°C/min optimize crystal size .

- Acid-Base Extraction : Partition the compound between dichloromethane (organic) and 5% HCl (aqueous) to remove unreacted amines or imidazole precursors .

Advanced: How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human or murine) to assess cytochrome P450-mediated degradation. LC-MS/MS can quantify metabolites like de-brominated imidazole derivatives .

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions. High binding (>95%) may reduce in vivo efficacy despite promising in vitro IC values .

- Dose-Response Modeling : Apply Hill slope analysis to distinguish target-specific effects from off-target interactions. For example, steep slopes (>1.5) suggest cooperative binding to enzymes like kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.